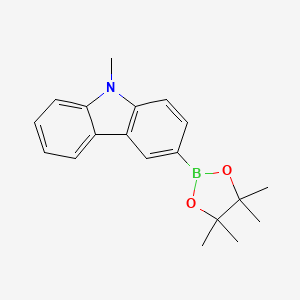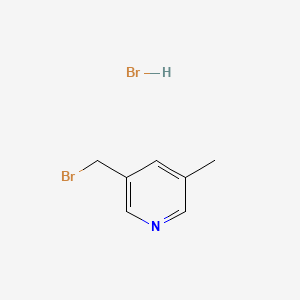
3-(Bromomethyl)-5-methylpyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Bromomethyl)-5-methylpyridine hydrobromide” is a halogenated heterocyclic building block . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
A new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide has been reported, which used 5-methylnicotinic acid as the starting material, with a 65.9% overall yield. This method has the merits of being simple, efficient, and environmentally friendly .
Molecular Structure Analysis
The molecular formula of “3-(Bromomethyl)-5-methylpyridine hydrobromide” is C6H6BrN·HBr, and its molecular weight is 252.93 g/mol . The InChI Key is FNHPUOJKUXFUKN-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“3-(Bromomethyl)-5-methylpyridine hydrobromide” appears as a white to almost white powder or crystal . Its melting point ranges from 148°C to 154°C .
Scientific Research Applications
Synthesis of Rupatadine : Guo, Lu, and Wang (2015) reported an efficient and environmentally friendly method to synthesize 3-(bromomethyl)-5-methylpyridine hydrobromide, which is a key intermediate in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist used to treat allergies (Guo, Lu, & Wang, 2015).
Intramolecular Bromoamination : Horning and Muchowski (1974) investigated the addition of bromine to certain compounds resulting in the formation of bromomethylpyrrolidine hydrobromide and other similar products. This process demonstrates the utility of bromomethyl compounds in chemical transformations (Horning & Muchowski, 1974).
Polymerization Studies : Monmoton, Lefebvre, and Fradet (2008) studied the solution polymerization of 4-bromomethylpyridine and 3-bromomethyl pyridine hydrobromides, which could lead to the formation of poly(methylenepyridinium)s. They investigated the mechanism and kinetics of this polymerization, highlighting the use of bromomethyl pyridine hydrobromides in polymer science (Monmoton, Lefebvre, & Fradet, 2008).
Synthesis of Bipyridines : Romero and Ziessel (1995) reported the synthesis of 5-bromo and 5,5'-dibromo-2,2'-bipyridines, indicating the role of bromomethyl pyridines in creating complex bipyridine structures useful in various chemical syntheses (Romero & Ziessel, 1995).
Ligand Synthesis for Lanthanide Complexation : Charbonnière, Weibel, and Ziessel (2001) described the synthesis of tridentate ligands based on substituted bipyridine, starting from 5'-methyl-6-bromo-2,2'-bipyridine. These ligands are well-suited for complexation with lanthanide(III) cations, indicating a role in the development of metal-organic frameworks and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).
Crystal Structure Analysis : Sherfinski and Marsh (1975) used X-ray diffraction techniques to solve the crystal structure of 2-amino-5-methylpyridine hydrochloride, providing insights into the structural properties of related bromomethyl pyridine hydrobromides (Sherfinski & Marsh, 1975).
Safety and Hazards
“3-(Bromomethyl)-5-methylpyridine hydrobromide” is classified as a skin corrosive (Category 1B) and causes serious eye damage (Category 1) . It causes severe skin burns and eye damage. Precautions should be taken to avoid breathing dusts or mists, and protective clothing, gloves, and eye/face protection should be worn . In case of contact, contaminated clothing should be removed immediately, and the skin or eyes should be rinsed with water .
properties
IUPAC Name |
3-(bromomethyl)-5-methylpyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN.BrH/c1-6-2-7(3-8)5-9-4-6;/h2,4-5H,3H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEAZZPEMCPDPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679740 |
Source


|
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-methylpyridine hydrobromide | |
CAS RN |
1235342-53-6 |
Source


|
| Record name | 3-(Bromomethyl)-5-methylpyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Bromomethyl)-5-methylpyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 3-(Bromomethyl)-5-methylpyridine hydrobromide in pharmaceutical synthesis?
A1: 3-(Bromomethyl)-5-methylpyridine hydrobromide serves as a crucial intermediate in the synthesis of rupatadine. [] Rupatadine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. The efficient synthesis of key intermediates like this compound is essential for producing pharmaceuticals in a cost-effective and environmentally friendly manner.
Q2: What is a key advantage of the synthesis method described in the research article?
A2: The research article describes a novel synthesis method for 3-(Bromomethyl)-5-methylpyridine hydrobromide that boasts a 65.9% overall yield starting from 5-methylnicotinic acid. [] This method is considered advantageous due to its simplicity, efficiency, and reduced environmental impact compared to other potential synthesis routes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

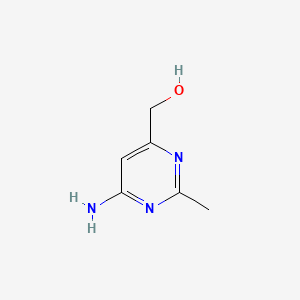





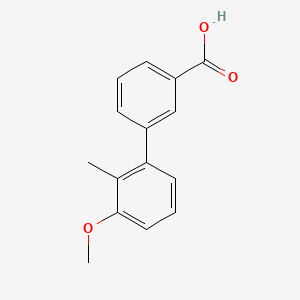

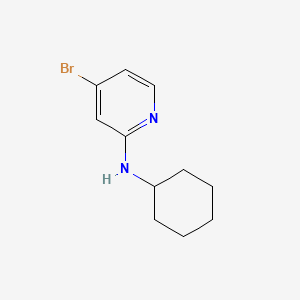
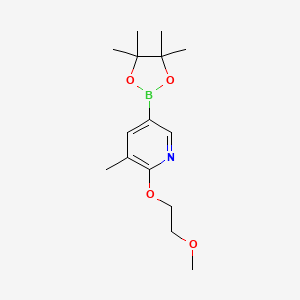


![3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B577741.png)
